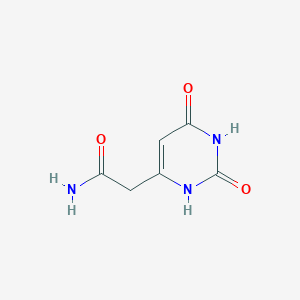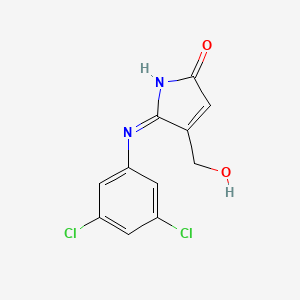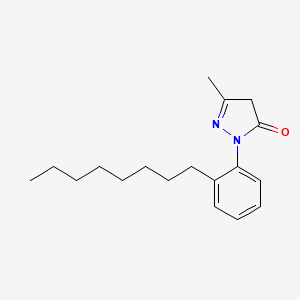![molecular formula C11H13NO4 B12911249 Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]- CAS No. 91134-13-3](/img/structure/B12911249.png)
Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]- is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of furan, tetrahydro-2-[(4-nitrophenoxy)methyl]- typically involves the reaction of tetrahydrofuran with 4-nitrophenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process.
化学反应分析
Types of Reactions
Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce amino-substituted furans.
科学研究应用
Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of furan, tetrahydro-2-[(4-nitrophenoxy)methyl]- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. The compound’s effects on cellular pathways can lead to various biological outcomes, depending on the specific target and context.
相似化合物的比较
Similar Compounds
Furan, tetrahydro-2-methyl-: This compound is similar in structure but lacks the nitrophenoxy group, resulting in different chemical properties and applications.
Furan, tetrahydro-2-(methoxymethyl)-: Another related compound with a methoxymethyl group instead of the nitrophenoxy group.
Uniqueness
Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]- is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in specific contexts.
属性
CAS 编号 |
91134-13-3 |
|---|---|
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC 名称 |
2-[(4-nitrophenoxy)methyl]oxolane |
InChI |
InChI=1S/C11H13NO4/c13-12(14)9-3-5-10(6-4-9)16-8-11-2-1-7-15-11/h3-6,11H,1-2,7-8H2 |
InChI 键 |
JXIKEKBKCOHIHX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)COC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-1-amine](/img/structure/B12911200.png)
![3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B12911212.png)
![4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12911215.png)
![3-(3-(Trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12911218.png)




